molecular formula C13H11BrClNS B1223744 6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione

6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione

Cat. No.: B1223744
M. Wt: 328.66 g/mol
InChI Key: BHHIXHMAWNNRDI-QHHAFSJGSA-N
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Description

6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione is a quinoline derivative known for its unique structural properties and potential applications in various fields of scientific research. This compound features a quinoline core substituted with bromine, chlorine, and thiol groups, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Allylation: The 3-position is allylated using an allyl halide, such as 3-chloroallyl bromide, in the presence of a base like potassium carbonate.

    Thiol Introduction: The thiol group is introduced at the 4-position through a nucleophilic substitution reaction using a thiolating agent like thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine and chlorine substituents can be reduced under specific conditions.

    Substitution: The halogen atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used in substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Quinoline derivatives with different substituents at the halogen positions.

Scientific Research Applications

6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function. The halogen substituents can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to inhibition of enzymes or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-chloroquinoline: Lacks the allyl and thiol groups, resulting in different reactivity and applications.

    2-Methylquinoline-4-thiol: Lacks the bromine and chlorine substituents, affecting its chemical behavior.

    3-((E)-3-chloro-allyl)-2-methylquinoline: Lacks the bromine and thiol groups, leading to different properties.

Uniqueness

6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione is unique due to the combination of bromine, chlorine, and thiol substituents on the quinoline core

Properties

Molecular Formula

C13H11BrClNS

Molecular Weight

328.66 g/mol

IUPAC Name

6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione

InChI

InChI=1S/C13H11BrClNS/c1-8-10(3-2-6-15)13(17)11-7-9(14)4-5-12(11)16-8/h2,4-7H,3H2,1H3,(H,16,17)/b6-2+

InChI Key

BHHIXHMAWNNRDI-QHHAFSJGSA-N

Isomeric SMILES

CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)C/C=C/Cl

SMILES

CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)CC=CCl

Canonical SMILES

CC1=C(C(=S)C2=C(N1)C=CC(=C2)Br)CC=CCl

solubility

5.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione
Reactant of Route 2
6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione
Reactant of Route 3
6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione
Reactant of Route 4
6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione
Reactant of Route 5
Reactant of Route 5
6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione
Reactant of Route 6
6-bromo-3-[(E)-3-chloroprop-2-enyl]-2-methyl-1H-quinoline-4-thione

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